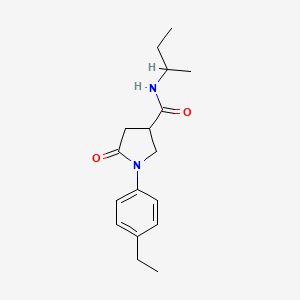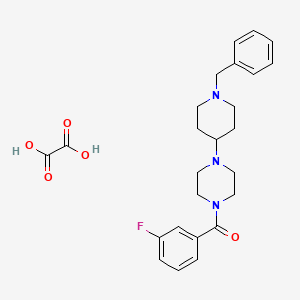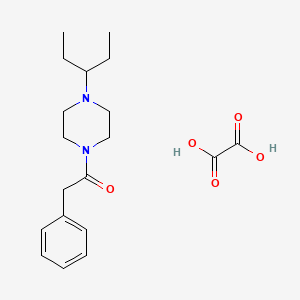
N-(sec-butyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-(sec-butyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.183778013 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photochemistry and Environmental Impact
The study of photochemistry, particularly in relation to environmental chemicals, reveals insights into the degradation and transformation processes of organic compounds. For instance, research on the photochemistry of organophosphorus herbicides, such as butamifos, highlights the intricacies of photoinduced transformations leading to various degradation products. This research is crucial for understanding the environmental fate of similar complex organic molecules, including N-(sec-butyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, in terms of their persistence and potential environmental impact (Katagi, 1993).
Pharmaceutical Research and Drug Development
In pharmaceutical research, the exploration of novel compounds for therapeutic applications is a continuous endeavor. The discovery and development of selective kinase inhibitors, for example, demonstrate the potential of structurally complex carboxamides in targeting specific enzymes or receptors involved in disease processes. Such studies pave the way for the application of this compound in drug development, offering insights into its possible roles in treating diseases through enzyme inhibition or receptor modulation (Schroeder et al., 2009).
Genetic and Cellular Research
The modulation of genotoxicity through chemical means, as seen in studies involving free radical scavengers and DNA damage repair mechanisms, underscores the importance of understanding chemical interactions at the genetic and cellular levels. Such research is vital for evaluating the safety and therapeutic potential of new chemical entities, including this compound, especially in terms of their genotoxic and cytotoxic profiles (Skolimowski et al., 2010).
Material Science and Polymer Research
In the realm of material science, the synthesis and characterization of new compounds contribute significantly to the development of advanced materials. The study of aromatic polyamides, for example, reveals how structural variations can influence material properties such as thermal stability, solubility, and mechanical strength. These insights are crucial for harnessing this compound in the creation of new materials with desirable properties for various applications (Hartmann & Batzl, 1986).
Propriétés
IUPAC Name |
N-butan-2-yl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-12(3)18-17(21)14-10-16(20)19(11-14)15-8-6-13(5-2)7-9-15/h6-9,12,14H,4-5,10-11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDMRAQUGZTGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{methyl[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}butanoic acid](/img/structure/B4013031.png)
![N-(4-acetylphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4013035.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethylbenzyl)piperazine oxalate](/img/structure/B4013036.png)
![N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N'-phenylethanediamide](/img/structure/B4013041.png)

![N-[4-(1-adamantyl)-2-nitrophenyl]acetamide](/img/structure/B4013060.png)
![N-[2-(2-chlorophenyl)ethyl]-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4013072.png)
![METHYL 5-[2-(4-CHLOROPHENOXY)PROPANAMIDO]-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE](/img/structure/B4013074.png)
![N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B4013077.png)

![1-(4-chlorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B4013081.png)
![2-Butyl-2-methyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B4013087.png)


